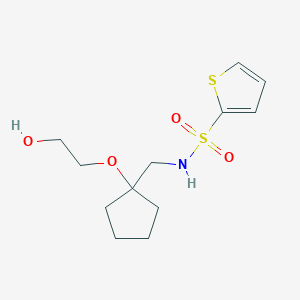

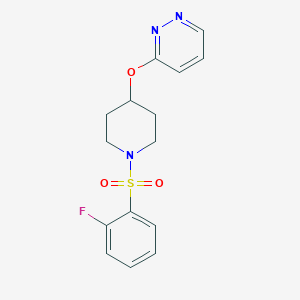

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

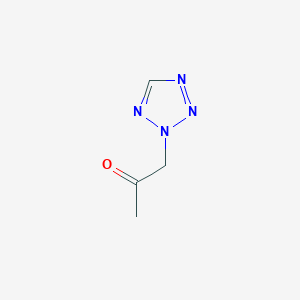

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a sulfonamide group, which is known for its various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the addition of the sulfonamide group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the thiophene ring and the sulfonamide group. Thiophene rings can undergo electrophilic aromatic substitution reactions, while sulfonamides can participate in various reactions due to their acidic nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a thiophene ring are often colored due to the ring’s ability to absorb light .Applications De Recherche Scientifique

Functionalization of Aromatic Compounds

N-hydroxy sulfonamides, including derivatives similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide," are used as sulfenylating agents for the functionalization of aromatic compounds. This application allows for the creation of structurally diverse thioethers with high regioselectivity and yields, showcasing the compound's utility in organic synthesis (Fukai Wang et al., 2017).

Electronic and Structural Analysis

The electronic properties and molecular structures of sulfonamide derivatives are extensively studied through experimental and quantum chemical approaches. Such analyses provide insights into their spectroscopic characteristics, guiding spectral assignments and understanding their stability and electronic behavior (Ayyaz Mahmood et al., 2016).

Synthetic Applications

In synthetic chemistry, sulfonamide compounds are used in various reactions, including the aza-Payne rearrangement, highlighting their versatility in creating functionalized molecules for further applications (T. Ibuka, 1998).

Inhibitors of Biological Targets

Certain sulfonamide derivatives act as inhibitors for specific biological targets, such as carbonic anhydrase. These inhibitors have potential therapeutic applications, demonstrating the compound's relevance in medicinal chemistry and drug discovery (S. Graham et al., 1989).

Antimicrobial and Anticancer Properties

Research into sulfonamide derivatives has also revealed their antimicrobial and anticancer properties. These compounds exhibit significant bioactivity, offering potential pathways for the development of new therapeutic agents (M. Ghorab et al., 2014).

Novel Drug Forms and Delivery Mechanisms

Explorations into prodrug forms of sulfonamides aim to enhance their solubility and bioavailability, offering innovative approaches to drug delivery and design (J. D. Larsen et al., 1988).

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S2/c14-7-8-17-12(5-1-2-6-12)10-13-19(15,16)11-4-3-9-18-11/h3-4,9,13-14H,1-2,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRVRZLENZBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)

![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)

![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)